2-Nonanol, 2-ethynyl-

CAS No.: 6289-16-3

Cat. No.: VC13288637

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6289-16-3 |

|---|---|

| Molecular Formula | C11H20O |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | 3-methyldec-1-yn-3-ol |

| Standard InChI | InChI=1S/C11H20O/c1-4-6-7-8-9-10-11(3,12)5-2/h2,12H,4,6-10H2,1,3H3 |

| Standard InChI Key | XWEVMQJXCXXZPU-UHFFFAOYSA-N |

| SMILES | CCCCCCCC(C)(C#C)O |

| Canonical SMILES | CCCCCCCC(C)(C#C)O |

Introduction

Molecular Identity and Structural Characteristics

Chemical Nomenclature and Identification

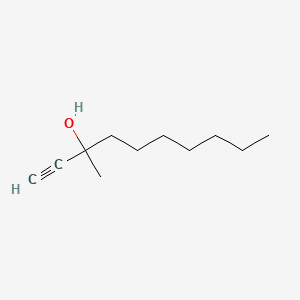

2-Nonanol, 2-ethynyl- is systematically named as 3-methyldec-1-yn-3-ol, reflecting its IUPAC nomenclature rules . The compound’s CAS Registry Number (6289-16-3) and PubChem CID (221256) serve as primary identifiers in chemical databases. Alternative designations include 1-decyn-3-ol, 3-methyl- and 2-ethynyl-2-nonanol, though these synonyms are less frequently employed in contemporary literature .

Molecular Architecture

The molecule comprises a decane backbone substituted with a hydroxyl (–OH) group and an ethynyl moiety at the third carbon position (Figure 1). This arrangement creates a tertiary alcohol center adjacent to a sp-hybridized carbon, a configuration that imposes significant steric and electronic effects. The ethynyl group’s linear geometry introduces rigidity into the otherwise flexible alkyl chain, potentially influencing intermolecular interactions and solubility .

Table 1: Key Molecular Descriptors of 2-Nonanol, 2-Ethynyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O | |

| Molecular Weight | 168.28 g/mol | |

| CAS Registry Number | 6289-16-3 | |

| IUPAC Name | 3-methyldec-1-yn-3-ol |

Synthesis and Production Pathways

Challenges in Synthetic Literature

-

Alkyne-Alcohol Coupling: Palladium-catalyzed Sonogashira coupling between propargyl alcohols and alkyl halides could theoretically yield such structures, though substrate compatibility remains unverified .

-

Hydroxylation of Alkyne Precursors: Hydration of 1-alkynes using mercury(II) catalysts under acidic conditions might generate secondary alcohols, but regioselectivity issues could complicate this approach .

Comparative Synthesis of Nonanol Derivatives

The synthesis of 2-nonanone (CAS 821-55-6) via alkaline hydrolysis of 2-acetyl-octanoic acid ethyl ester provides insight into reaction conditions suitable for branched nonanol precursors . While distinct from 2-ethynyl substitution, this method highlights the utility of aqueous sodium hydroxide (5% w/v) and subsequent acidification (pH = 2 with H₂SO₄) for alcohol isolation . Adapting such protocols would require introducing ethynyl groups prior to or during ester formation.

Physicochemical Properties

Theoretical Property Estimation

Absent experimental data for 2-nonanol, 2-ethynyl-, property estimation relies on group contribution methods and comparisons with structural analogs:

-

Boiling Point: The ethynyl group’s electron-withdrawing nature likely reduces boiling points relative to nonanol isomers. For reference, 2-nonanol (C₉H₂₀O) boils at 469 K , while 5-ethyl-2-nonanol (C₁₁H₂₄O) exhibits higher molecular weight (172.31 g/mol) but similar volatility due to branching .

-

Critical Parameters: Based on trends in C₉-C₁₁ alcohols, the critical temperature (Tₑ) and pressure (Pₑ) for 2-nonanol, 2-ethynyl- are projected near 650 K and 25 bar, respectively .

Table 2: Comparative Properties of Nonanol Derivatives

| Compound | Molecular Weight (g/mol) | Tₑ (K) | Pₑ (bar) | Source |

|---|---|---|---|---|

| 2-Nonanol | 144.25 | 650 | 25.3 | |

| 5-Ethyl-2-nonanol | 172.31 | N/A | N/A | |

| 2-Nonanol, 2-ethynyl- | 168.28 | ~650 | ~25 | Estimated |

Phase Behavior and Solubility

The hydroxyl and ethynyl groups create competing polarity effects:

-

Hydrophilicity: The –OH group enhances water solubility compared to alkanes.

-

Hydrophobicity: The long alkyl chain and nonpolar ethynyl moiety promote organic solvent miscibility.

This amphiphilic character suggests potential surfactant-like behavior, though experimental confirmation remains pending.

Reactivity and Functional Group Interactions

Alcohol Functionality

-

Esterification: With acyl chlorides or anhydrides under catalytic acidic conditions.

-

Oxidation: Challenged by the tertiary structure, but strong oxidants (e.g., KMnO₄) could cleave the molecule .

Alkyne Reactivity

The terminal ethynyl group offers diverse modification pathways:

-

Nucleophilic Additions: Reaction with organometallic reagents (Grignard, Gilman) at the sp-hybridized carbon.

-

Cycloadditions: Participation in Huisgen azide-alkyne click chemistry to form triazoles, a valuable conjugation strategy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume